molecular formula C13H13ClN2O B11862328 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-99-7

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Cat. No.: B11862328
CAS No.: 1201784-99-7
M. Wt: 248.71 g/mol
InChI Key: PHZSKHWWKQSUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
  • 3-(4-Bromophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
  • 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Uniqueness

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct interactions with biological targets compared to its analogs .

Properties

CAS No.

1201784-99-7

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C13H13ClN2O/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)17-16-13/h1-4,10H,5-7,15H2

InChI Key

PHZSKHWWKQSUQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.